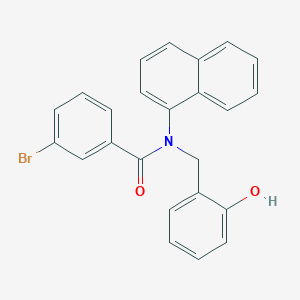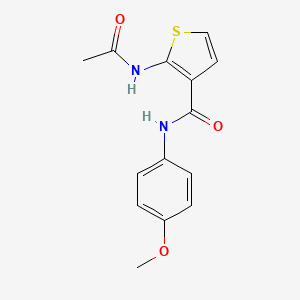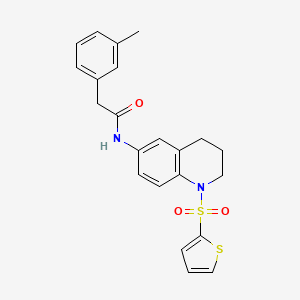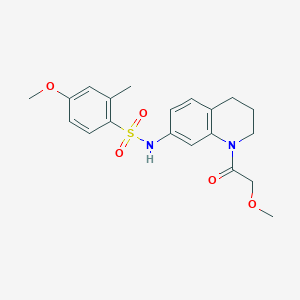
3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamide, or BHNB, is a small molecule that has recently gained attention for its potential use in the medical and scientific fields. This molecule has a variety of properties, including being a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. BHNB has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to be a strong antioxidant and has been suggested as a potential therapeutic agent for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been utilized in the synthesis and structural analysis of various bioactive molecules and derivatives. For example, it has been involved in the synthesis of resorcinols, a family of bioactive molecules, through reactions with different aldehydes and subsequent processes like dehydroxylation and demethylation (Alonso, Ramón, & Yus, 1997).
Reaction Mechanisms
- It is significant in understanding reaction mechanisms, especially in the context of thermal degradation and formation of hazardous combustion byproducts from brominated hydrocarbons. An example is the study of 2-bromophenol's pyrolytic degradation, which aids in comprehending the formation of brominated dioxins and other combustion byproducts (Evans & Dellinger, 2003).
Material Synthesis
- The compound has been instrumental in the synthesis of macrocycles and their complexes, particularly in the creation of novel materials with potential applications in molecular engineering and design (Baranová et al., 2017).
Anti-Cancer Activity
- A key area of research has been the investigation of the compound's derivatives for anti-cancer properties. Studies have synthesized and elucidated the structure of various analogs, demonstrating their potent activity against specific cancer targets like PI3K and DNA-PK (Morrison et al., 2016).
Catalysis and Chemical Transformations
- Its derivatives have been explored in catalysis and chemical transformations, contributing to the development of new synthetic methodologies. For example, it has been used in lithiation reactions under Barbier-type conditions to form α-hydroxy or α-amino amides, showcasing its utility in synthetic organic chemistry (Ramón & Yus, 1996).
Fluorescent Sensing and Imaging
- The compound's derivatives have also been applied in the field of fluorescent sensing and live cells imaging, demonstrating its potential in biochemical and medical diagnostics (Anand, Kumar, & Sahoo, 2018).
Eigenschaften
IUPAC Name |
3-bromo-N-[(2-hydroxyphenyl)methyl]-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-20-11-5-10-18(15-20)24(28)26(16-19-8-2-4-14-23(19)27)22-13-6-9-17-7-1-3-12-21(17)22/h1-15,27H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYWYWFFBNZOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=CC=C3O)C(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)
![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)




![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882813.png)

![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)